![molecular formula C24H23Cl2FN2O B1231808 3-[2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethyl]-1,1-bis(phenylmethyl)urea](/img/structure/B1231808.png)
3-[2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethyl]-1,1-bis(phenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethyl]-1,1-bis(phenylmethyl)urea is an organofluorine compound.
Aplicaciones Científicas De Investigación
Phosphorus–Fluorine Chemistry
The study by Dunmur and Schmutzler (1971) discusses the synthesis of heterocyclic fluorophosphoranes, which are closely related to the chemical structure . These compounds demonstrate the potential for advancements in phosphorus-fluorine chemistry, with applications in material science and organic synthesis (Dunmur & Schmutzler, 1971).
Gelation and Structural Analysis
Smith et al. (2022) explore the use of bis(urea)s in low molecular weight gelators, highlighting their effectiveness in various applications, including materials science and possibly pharmaceutical formulations (Smith, Yufit, McCabe, & Steed, 2022).
Atmospheric CO2 Fixation
Manna et al. (2017) demonstrate the potential of certain bis-urea receptors for capturing atmospheric CO2, indicating a significant application in environmental chemistry and sustainability efforts (Manna, Kayal, Samanta, & Das, 2017).
Biomimetic Coordination Chemistry
Herres‐Pawlis et al. (2005) discuss bis-guanidine ligands, which have applications in biomimetic coordination chemistry, relevant to fields like biochemistry and materials science (Herres‐Pawlis, Neuba, Seewald, Seshadri, Egold, Flörke, & Henkel, 2005).
Inhibition of Translation Initiation in Cancer Research
Denoyelle et al. (2012) explore symmetrical N,N'-diarylureas as potential activators in cancer research, showing their application in medical research and therapy development (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Propiedades
Nombre del producto |
3-[2,2-Dichloro-1-(3-fluoro-4-methylphenyl)ethyl]-1,1-bis(phenylmethyl)urea |
|---|---|
Fórmula molecular |
C24H23Cl2FN2O |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethyl]urea |
InChI |
InChI=1S/C24H23Cl2FN2O/c1-17-12-13-20(14-21(17)27)22(23(25)26)28-24(30)29(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14,22-23H,15-16H2,1H3,(H,28,30) |
Clave InChI |
ATDPQEPHNOQBOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C(Cl)Cl)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(Cl)Cl)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)
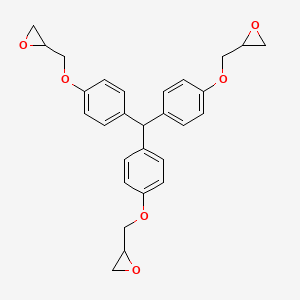
![[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone](/img/structure/B1231740.png)
![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)
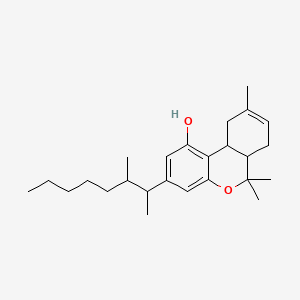
![1-[(2-Hydroxyphenyl)methylideneamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B1231745.png)
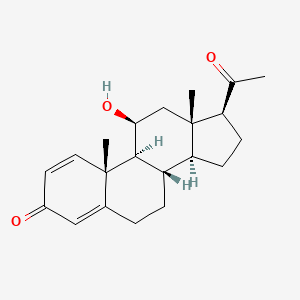
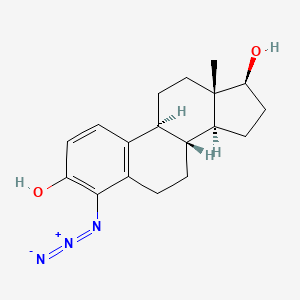
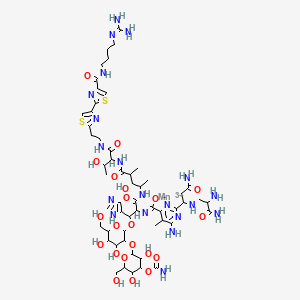
![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)